molecular formula C8H6N2O2 B3060598 4-Hydroxy-1,7-naphthyridin-2(1H)-one CAS No. 54920-76-2

4-Hydroxy-1,7-naphthyridin-2(1H)-one

Cat. No. B3060598
CAS RN: 54920-76-2
M. Wt: 162.15
InChI Key: KIUIMHFSJVDAKN-UHFFFAOYSA-N
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Description

4-Hydroxy-1,7-naphthyridin-2(1H)-one (4HN) is a novel organic compound that has recently been the focus of much scientific research due to its wide range of potential applications. 4HN is a highly versatile molecule that can be used in a variety of lab experiments and scientific studies. Due to its unique structure, 4HN has the potential to be used in a variety of biochemical and physiological processes and has many advantages over traditional organic compounds.

Scientific Research Applications

Spectroscopic Studies

  • Solvatochromism and Interaction with Solvents : A study by Santo et al. (2003) explored the solvatochromism of derivatives of 1,7-naphthyridines, including 4-Hydroxy-1,7-naphthyridin-2(1H)-one, in solvents with different polarities. The research provided insights into the relative stabilities of isomers and their interaction with solvents.

Medicinal Chemistry Applications

  • HIV-1 Integrase Inhibitors : Boros et al. (2009) detailed the medicinal chemistry and structure-activity relationships of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors, indicating their potential in antiviral therapy [Boros et al., 2009].
  • c-Met Kinase Inhibitors : Wang et al. (2013) incorporated a cyclic urea pharmacophore into the 1,6-naphthyridine framework, identifying it as a new class of c-Met kinase inhibitors, crucial for cancer therapeutics [Wang et al., 2013].
  • Antitumor Agents : Research by Zeng et al. (2012) focused on the design and synthesis of 1,6-naphthyridine-7-carboxamides, highlighting their cytotoxicity against various cancer cell lines and effectiveness in inhibiting oncogenic kinases [Zeng et al., 2012].

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A study by Singh et al. (2016) investigated the corrosion inhibition efficiencies of naphthyridine derivatives, including 4-Hydroxy-1,7-naphthyridin-2(1H)-one, on mild steel in hydrochloric acid, indicating their potential as corrosion inhibitors [Singh et al., 2016].

properties

IUPAC Name

4-hydroxy-1H-1,7-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUIMHFSJVDAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716255
Record name 4-Hydroxy-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54920-76-2
Record name 4-Hydroxy-1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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